molecular formula C13H13N3O2 B1420282 1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097050-87-7

1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1420282
CAS No.: 1097050-87-7
M. Wt: 243.26 g/mol
InChI Key: DKXBLKWAKIBPPD-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a unique structure combining an indene moiety with a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of the indene and triazole moieties, which confer a range of chemical reactivity and potential biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-5-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-12(13(17)18)14-15-16(8)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXBLKWAKIBPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(CCC3)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

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